
Sumatriptan-d6 Succinat
Übersicht
Beschreibung
- Sumatriptan-d6 succinate is the deuterium-labeled form of Sumatriptan succinate.
- Sumatriptan succinate is an orally active 5-HT1 receptor agonist, with Ki values of 17 nM, 27 nM, and 100 nM for 5-HT1D, 5-HT1B, and 5-HT1A receptors, respectively.
- It is commonly used for migraine headache research .
Wissenschaftliche Forschungsanwendungen
- Sumatriptan-d6 Succinat findet Anwendungen in:
- Medizinische Chemie: Untersuchung von Rezeptorinteraktionen und Wirkstoffdesign.
- Biologie: Untersuchung der Funktion von Serotoninrezeptoren.
- Medizin: Verständnis der Pathophysiologie der Migräne.
- Industrie: Entwicklung von stabilen isotopenmarkierten Verbindungen für Forschungszwecke.
Wirkmechanismus
- Sumatriptan übt seine Wirkungen durch Bindung an 5-HT1-Rezeptoren aus.
- Molekulare Ziele sind die 5-HT1D-, 5-HT1B- und 5-HT1A-Rezeptoren.
- Die Aktivierung dieser Rezeptoren moduliert die Neurotransmitterfreisetzung und Vasokonstriktion.
Wirkmechanismus
Target of Action
Sumatriptan-d6 Succinate, a deuterium-labeled form of Sumatriptan Succinate , is an orally active 5-HT1 receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system .
Mode of Action
Sumatriptan-d6 Succinate interacts with its targets, the 5-HT1B and 5-HT1D receptors, through selective agonistic interaction . This interaction results in cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release . The agonist effects at the 5-HT1B/1D receptors result in these changes .
Pharmacokinetics
It’s known that the parent compound, sumatriptan, undergoes extensive first-pass metabolism following oral administration . It’s metabolized in the liver to an indole acetic acid metabolite (inactive), which then undergoes ester glucuronide conjugation . The metabolites are excreted in the urine .
Result of Action
The molecular and cellular effects of Sumatriptan-d6 Succinate’s action involve the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . This leads to the relief of migraine symptoms.
Action Environment
Environmental factors can influence the action of Sumatriptan-d6 Succinate. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This is attributed to the dissolution of MgO nanoparticles, which therefore exhibits varied behavior at different pHs . This finding is particularly advantageous for the controlled release of an anti-migraine drug .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sumatriptan-d6 Succinate interacts with 5-HT1 receptors, specifically 5-HT1D, 5-HT1B, and 5-HT1A . The nature of these interactions is agonistic, meaning that Sumatriptan-d6 Succinate binds to these receptors and activates them .
Cellular Effects
Sumatriptan-d6 Succinate, by activating 5-HT1 receptors, can influence various cellular processes. It can affect cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism . The exact effects can vary depending on the specific cell type and the presence of these receptors.
Molecular Mechanism
The mechanism of action of Sumatriptan-d6 Succinate involves its binding to and activation of 5-HT1 receptors . This can lead to changes in gene expression and cellular metabolism. Additionally, it may inhibit or activate enzymes associated with these receptors .
Dosage Effects in Animal Models
The effects of Sumatriptan-d6 Succinate can vary with different dosages in animal models
Metabolic Pathways
Sumatriptan-d6 Succinate is metabolized primarily by monoamine oxidase A . The main metabolites are the inactive indole acetic acid and indole acetic acid glucuronide .
Vorbereitungsmethoden
- Der Syntheseweg für Sumatriptan-d6 Succinat beinhaltet eine Deuteriumsubstitution an bestimmten Positionen im Sumatriptan-Molekül.
- Industrielle Produktionsverfahren verwenden typischerweise spezielle deuterierte Reagenzien und Bedingungen, um die gewünschte Markierung zu erreichen.
Analyse Chemischer Reaktionen
- Sumatriptan-d6 Succinat kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für den Deuteriummarkierungsprozess.
- Hauptprodukte, die aus diesen Reaktionen entstehen, wären deuteriummarkierte Sumatriptan-Derivate.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Sumatriptan-d6 liegt in seiner Deuteriummarkierung, die eine präzise Quantifizierung in Studien ermöglicht.
- Zu ähnlichen Verbindungen gehören nicht-deuteriertes Sumatriptan und verwandte 5-HT1-Rezeptoragonisten.
Eigenschaften
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMUFZNYQJOEI-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662198 | |
| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215621-31-0 | |
| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



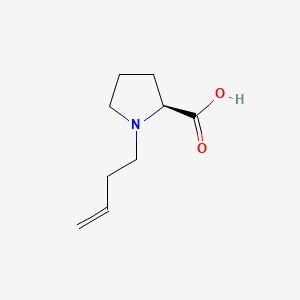

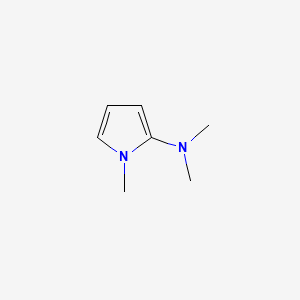


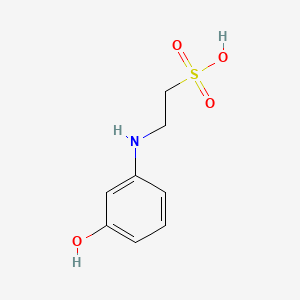
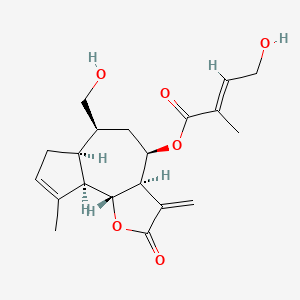
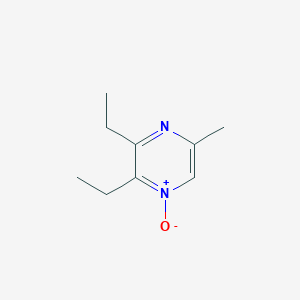
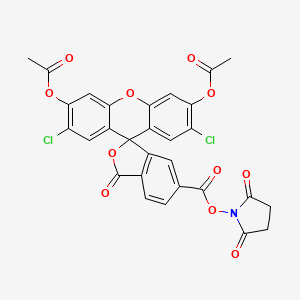
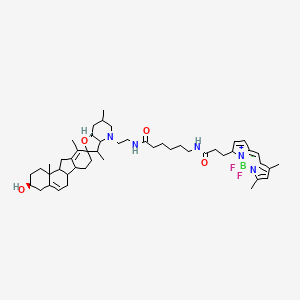
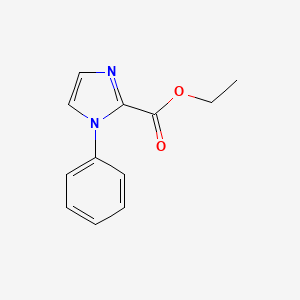
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
